![molecular formula C14H10ClFN2 B2865784 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 1353979-32-4](/img/structure/B2865784.png)

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

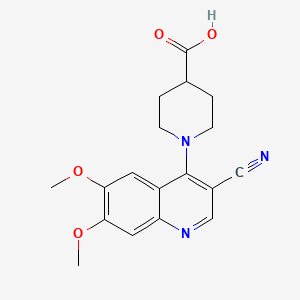

“2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” is a chemical compound with the empirical formula C14H10ClFN2 . It is a derivative of imidazole, a heterocyclic compound that is a key component in many biological processes .

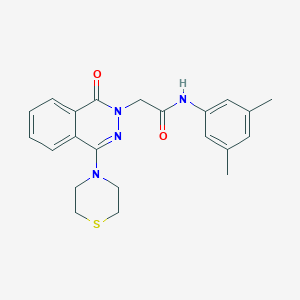

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” includes a benzimidazole core with a fluorobenzyl group at the 1-position and a chlorine atom at the 2-position . The molecular weight of the compound is 260.69 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions. For instance, imidazole-based supramolecular catalysts have been used to accelerate oxidation/hydrolysis cascade reactions .Scientific Research Applications

Neuroprotective Agent in Epilepsy

The compound has been studied for its potential as a neuroprotective agent in epilepsy. It has shown promising results in improving epileptic behaviors and protecting against oxidative stress in zebrafish models . This suggests its application in developing new anti-epileptic drugs.

Tyrosinase Inhibition

“2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” has been leveraged to identify inhibitors of tyrosinase, an enzyme involved in melanin production. This has implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson’s .

Anti-Seizure Mechanism Study

The compound’s effect on neurotransmitter and neurosteroid levels in the brain has been used to understand the anti-seizure mechanism, which could lead to new drug discovery and development for seizure prevention .

Cosmetic Industry Applications

Due to its role in tyrosinase inhibition, this compound can be used in the cosmetic industry to develop products that manage skin pigmentation and provide a more even skin tone .

Neurotransmitter Modulation

Research indicates that “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” can modulate neurotransmitter levels, which is crucial for maintaining neurological health and treating disorders related to neurotransmitter imbalance .

Reactive Oxygen Species Scavenging

The compound has shown biphasic neuroprotective effects, including scavenging reactive oxygen species. This property is valuable in researching oxidative stress-related conditions .

Molecular Modelling

The structural features of “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” make it suitable for molecular modelling studies to understand interactions with various biological targets .

Drug Discovery and Development

The compound’s diverse biological activities make it a valuable candidate for drug discovery and development, particularly in the areas of neuroprotection and enzyme inhibition .

Future Directions

The future directions for research on “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” and similar compounds could include further exploration of their synthesis methods, investigation of their potential biological activities, and assessment of their safety profiles. Additionally, given the importance of imidazole derivatives in various biological processes, these compounds may have potential applications in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

Imidazoles and benzimidazoles, which are structurally similar to this compound, are known to interact with a variety of biological targets, including enzymes and receptors, and play critical roles in many physiological functions .

Mode of Action

It’s known that imidazoles can interact with their targets via various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the fluorobenzyl group may enhance the compound’s ability to bind to its targets, potentially altering their function .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes, including signal transduction, dna synthesis, and energy metabolism .

Pharmacokinetics

The presence of the fluorobenzyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

Imidazoles are known to exert a variety of biological effects, depending on their specific targets and the context in which they are acting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name |

2-chloro-1-[(3-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-14-17-12-6-1-2-7-13(12)18(14)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOZTUBXDQWGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)

![N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865702.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2865703.png)

![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2865708.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865710.png)

![N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2865717.png)

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)